2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)ace tamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the amine group with 2,6-dibromo-4-methylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dichloro-4-methylphenyl)acetamide
- 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-difluoro-4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H15Br2N5OS |
---|---|
Molecular Weight |
497.2 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15Br2N5OS/c1-10-7-12(18)15(13(19)8-10)21-14(25)9-26-17-23-22-16(24(17)20)11-5-3-2-4-6-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
FBVYQLVRYYGKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.